molecular formula C18H14N2O4 B2439478 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide CAS No. 955769-02-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2439478
CAS No.: 955769-02-5
M. Wt: 322.32
InChI Key: XSIGHJOJMRPHJT-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is a chemical research reagent designed for investigative applications. This compound is built around a 2,3-dihydrobenzo[b][1,4]dioxin scaffold, a structural motif present in molecules studied for various biological activities, including kinase modulation . The integration of an oxazole carboxamide group further classifies it within a family of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Researchers can leverage this compound as a key intermediate or pharmacophore in developing novel therapeutic agents. Its potential research applications may include serving as a building block in organic synthesis, a candidate for high-throughput screening against biological targets, or a lead compound for the optimization of kinase inhibitors, such as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are relevant in fields like oncology and neurodegenerative diseases . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use. All safety data sheets (SDS) and handling instructions must be reviewed prior to use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(18-19-11-16(24-18)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)23-9-8-22-14/h1-7,10-11H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIGHJOJMRPHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Hydroxy Ketones with Potassium Cyanate

A method adapted from the synthesis of oxazol-2-one derivatives involves condensing α-hydroxy ketones with potassium cyanate under acidic conditions. For 5-phenyloxazole-2-carboxylic acid, phenylglyoxylic acid (α-keto acid derivative) reacts with hydroxylamine hydrochloride in ethanol/water (5:1) at reflux, forming an intermediate hydroxamic acid. Subsequent cyclization via dehydration in the presence of acetic anhydride yields the oxazole ring.

Representative Procedure :

  • Phenylglyoxylic acid (5.0 mmol) and hydroxylamine hydrochloride (7.5 mmol) are refluxed in ethanol/water (30 mL) for 4 h.
  • The mixture is concentrated, extracted with ethyl acetate, and dried to yield the hydroxamic acid intermediate.
  • Cyclization with acetic anhydride (10 mL) at 120°C for 2 h affords 5-phenyloxazole-2-carboxylic acid (yield: 68–72%).

Palladium-Catalyzed Cross-Coupling for Oxazole Functionalization

Alternative routes employ α-bromo acetophenone derivatives subjected to palladium-catalyzed coupling with cyanate sources. For instance, treatment of 2-bromo-1-phenylpropan-1-one with potassium cyanate in the presence of Pd(PPh₃)₄ and CO gas in DMF at 100°C generates the oxazole carboxylate, which is hydrolyzed to the free acid.

Activation of 5-Phenyloxazole-2-Carboxylic Acid

Conversion of the carboxylic acid to a reactive intermediate is critical for amide bond formation. Two activation methods are widely employed:

Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) converts the acid to its corresponding acid chloride. The reaction is typically conducted at 0–5°C to minimize side reactions, followed by solvent removal under reduced pressure.

Procedure :

  • 5-Phenyloxazole-2-carboxylic acid (1.0 mmol) is stirred with SOCl₂ (5.0 mmol) in DCM (10 mL) at 0°C for 1 h.
  • Excess SOCl₂ is evaporated, yielding 5-phenyloxazole-2-carbonyl chloride as a pale-yellow solid (yield: 85–90%).

Coupling Reagent-Mediated Activation

Carbodiimide-based reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) facilitate in situ activation. This method avoids handling moisture-sensitive acid chlorides and is preferred for large-scale synthesis.

Typical Conditions :

  • The carboxylic acid (1.0 mmol), EDCl (1.2 mmol), and HOBt (1.1 mmol) are stirred in DMF (10 mL) at room temperature for 30 min.
  • The activated ester forms quantitatively, ready for subsequent amide coupling.

Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-Amine

While often commercially available, the amine component can be synthesized via:

Nitration and Reduction of 1,4-Benzodioxan

  • Nitration : 1,4-Benzodioxan is nitrated with fuming HNO₃ in H₂SO₄ at 0°C, yielding 6-nitro-1,4-benzodioxan.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine (yield: 75–80%).

Amide Coupling: Final Step Assembly

The coupling of 5-phenyloxazole-2-carbonyl chloride with 2,3-dihydrobenzo[b]dioxin-6-amine proceeds under basic conditions:

Optimized Procedure :

  • 2,3-Dihydrobenzo[b]dioxin-6-amine (1.0 mmol) and triethylamine (2.0 mmol) are dissolved in anhydrous DCM (15 mL) at 0°C.
  • 5-Phenyloxazole-2-carbonyl chloride (1.1 mmol) in DCM (5 mL) is added dropwise over 15 min.
  • The reaction is stirred at room temperature for 12 h, washed with water, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the target compound (yield: 65–70%).

Alternative Method :
Using EDCl/HOBt activation, the carboxylic acid (1.0 mmol), EDCl (1.2 mmol), HOBt (1.1 mmol), and the amine (1.0 mmol) are stirred in DMF at room temperature for 24 h. Purification affords the product in 60–65% yield.

Analytical Characterization

Key spectroscopic data for N-(2,3-dihydrobenzo[b]dioxin-6-yl)-5-phenyloxazole-2-carboxamide:

Technique Data
¹H NMR δ 8.12 (s, 1H, oxazole-H), 7.85–7.45 (m, 5H, Ph), 6.90 (d, 1H, dioxan-H), 4.30 (s, 4H, OCH₂CH₂O)
¹³C NMR δ 162.1 (C=O), 148.9 (oxazole-C2), 140.2–125.3 (Ph, dioxan-C), 64.8 (OCH₂CH₂O)
IR 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (oxazole ring)
LC-MS [M+H]⁺ = 365.1

Challenges and Optimization

Oxazole Ring Stability

The oxazole ring is prone to hydrolysis under strongly acidic or basic conditions. Reactions must be conducted in neutral or mildly acidic environments.

Amine Reactivity

The electron-rich 1,4-benzodioxan amine exhibits lower nucleophilicity compared to aliphatic amines. Using excess acyl chloride (1.1–1.2 equiv) and prolonged reaction times (12–24 h) improves yields.

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing charged intermediates. However, DMF may complicate purification due to high boiling points, favoring DCM in large-scale syntheses.

Alternative Synthetic Routes

One-Pot Oxazole Formation and Coupling

A sequential protocol involves generating the oxazole ring in situ, followed by direct coupling with the amine. For example, treating phenylglyoxylic acid with CDI (1,1'-carbonyldiimidazole) forms an activated intermediate, which reacts with hydroxylamine and the amine in a single pot.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction times for both cyclization and coupling steps, achieving yields comparable to conventional methods.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

Building Block for Synthesis

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Reaction Chemistry

The compound can undergo various chemical reactions such as:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Using lithium aluminum hydride.
  • Substitution Reactions : Involving nucleophilic or electrophilic substitutions depending on functional groups present.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. It has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, derivatives of this compound have been tested against breast and colon cancer cells, demonstrating significant cytotoxic effects .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. In vitro studies revealed effectiveness against several pathogenic strains, indicating its potential as a therapeutic agent against infections .

Enzyme Interactions

This compound interacts with various enzymes and proteins within biological systems. These interactions can lead to enzyme inhibition or activation, which is crucial for understanding its pharmacological effects .

Molecular Mechanisms

The molecular mechanisms underlying the effects of this compound involve binding interactions with biomolecules that may alter gene expression and cellular pathways. This aspect is essential for developing targeted therapies in cancer treatment and other diseases .

Case Study 1: Anticancer Evaluation

In a study published in Cancer Research, researchers synthesized derivatives based on this compound and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potency as anticancer agents .

Case Study 2: Antibacterial Efficacy

A study conducted to evaluate the antibacterial activity of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the compound's structure could enhance its antibacterial properties further .

Mechanism of Action

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors or proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is unique due to its specific combination of the dihydrobenzo[b][1,4]dioxin and phenyloxazole carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15N3O3
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 1005268-64-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor of key enzymes involved in metabolic pathways.

Enzyme Inhibition

  • Tyrosinase Inhibition :
    • Tyrosinase is crucial for melanin production and is a target for skin-whitening agents. Studies indicate that compounds with similar structures exhibit significant tyrosinase inhibition, which could be extrapolated to this compound.
    • IC50 Values : Related compounds have shown IC50 values ranging from 0.51 μM to over 200 μM, indicating varying degrees of inhibition potency .
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties. Compounds with similar scaffolds have demonstrated significant radical scavenging abilities in assays like DPPH and ABTS .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of related compounds against various bacterial strains. Results indicated that derivatives of the benzo[d]oxazole scaffold exhibited notable antibacterial properties .
  • Cytotoxicity Assays :
    • Cytotoxicity tests on cancer cell lines showed that similar compounds can induce apoptosis through the modulation of apoptotic pathways. The specific effects of this compound remain to be fully elucidated but suggest a potential for anticancer activity .

Comparative Analysis

The following table summarizes the biological activities reported for structurally related compounds:

Compound StructureTarget ActivityIC50 Value (μM)Reference
2-PhenylbenzoxazoleTyrosinase Inhibition14.33 ± 1.63
Hydroxyl-substituted BenzoxazoleAntioxidant ActivityNot specified
Luteolin DerivativeAntibacterialSignificant activity against tested strains

Q & A

Basic Question

  • 1H/13C NMR : Confirm regiochemistry of the oxazole ring and dihydrobenzo[b][1,4]dioxin moiety. Key signals include oxazole C=O (~165 ppm in 13C NMR) and dihydrodioxin CH₂ protons (δ 4.2–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C₁₈H₁₄N₂O₄: 323.1028) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

How can reaction conditions be optimized to enhance synthetic yield?

Advanced Question

  • Solvent selection : Use DMF for amide coupling (improves solubility of aromatic intermediates) or switch to dichloromethane (DCM) to reduce side reactions .
  • Temperature control : Maintain 0–5°C during coupling to minimize racemization; reflux oxazole precursors at 80–100°C .
  • Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDCI) and additives (DMAP) to boost efficiency .
  • Yield tracking : Use LC-MS to monitor reaction progress and identify bottlenecks (e.g., unreacted amine or carboxylic acid) .

What strategies are employed to study structure-activity relationships (SAR) for kinase inhibition?

Advanced Question

  • Analog synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups at para position) or dihydrodioxin rings (e.g., halogenation) to probe steric/electronic effects .
  • Biological assays : Test analogs against kinase panels (e.g., CDK9, MAPK) using fluorescence polarization or ATPase assays. Measure IC₅₀ values and compare with parent compound .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in kinase active sites, focusing on hydrogen bonds with hinge regions .

How can contradictory biological activity data across studies be resolved?

Advanced Question

  • Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration, pH 7.4 buffer) to eliminate variability .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity if fluorescence-based assays show discrepancies .
  • Purity verification : Reanalyze compound batches via HPLC and elemental analysis; impurities >2% can skew results .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Question

  • Pharmacophore modeling : Identify critical features (e.g., oxazole carbonyl, dihydrodioxin oxygen) for target engagement using Schrödinger Phase .
  • Free-energy perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthesis .
  • ADMET prediction : Use SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 inhibition risks .

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